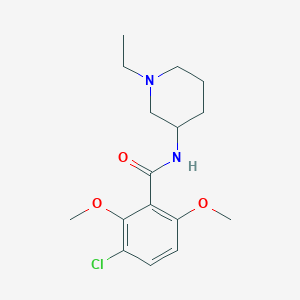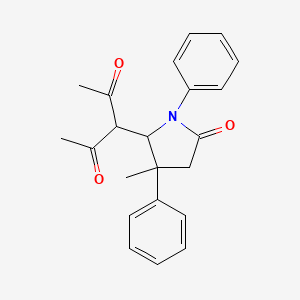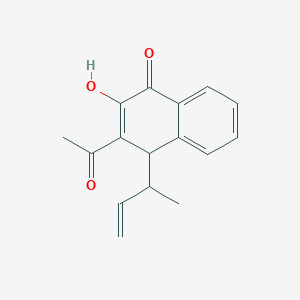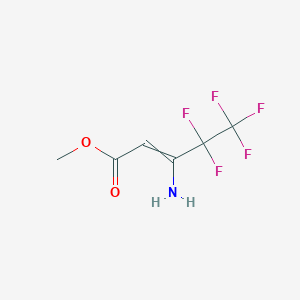
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is a fluorinated organic compound with a unique structure that includes an amino group and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate typically involves the reaction of a fluorinated precursor with an amino group donor under controlled conditions. One common method involves the use of fluorinated alkenes and amines in the presence of a catalyst to facilitate the addition of the amino group to the fluorinated carbon chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitro compounds, and substituted derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-4,4,5,5,5-pentafluoropentanoate
- Methyl 3-amino-4,4,5,5,5-tetrafluoropent-2-enoate
- Methyl 3-amino-4,4,5,5,5-trifluoropent-2-enoate
Uniqueness
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is unique due to the presence of five fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and bioactive molecules .
Propriétés
Numéro CAS |
87613-27-2 |
|---|---|
Formule moléculaire |
C6H6F5NO2 |
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate |
InChI |
InChI=1S/C6H6F5NO2/c1-14-4(13)2-3(12)5(7,8)6(9,10)11/h2H,12H2,1H3 |
Clé InChI |
AUYHSMNSTKGWBE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(C(F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)


![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)

![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
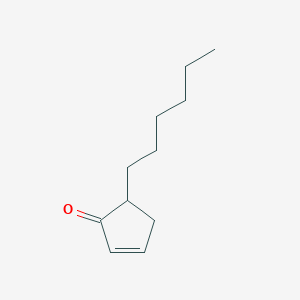
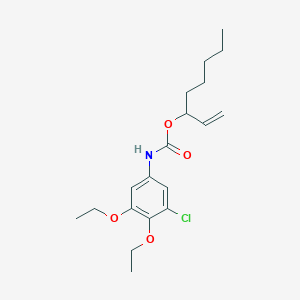

![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
